Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl-

Description

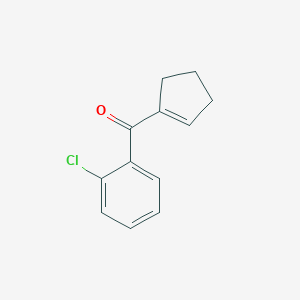

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- (CAS: 106961-64-2; molecular formula: C₁₂H₁₁ClO; molecular weight: 206.67 g/mol) is a ketone derivative featuring a 2-chlorophenyl group and a cyclopentenyl moiety. The compound’s structure consists of a carbonyl group bridging a chlorinated aromatic ring and a five-membered unsaturated carbocycle. Key physical properties include a boiling point of 112–116 °C at 0.1 Torr and a predicted density of 1.223 g/cm³ .

The chlorophenyl group enhances lipophilicity and binding interactions with biological targets, while the cyclopentenyl ring introduces conformational constraints that influence reactivity and stereochemistry .

Properties

IUPAC Name |

(2-chlorophenyl)-(cyclopenten-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQUWUBQYCAPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The formal [4+1] cycloaddition between photogenerated nucleophilic carbenes (derived from acylsilanes) and electrophilic dienes provides a direct route to cyclopentenyl ketones. For methanone, (2-chlorophenyl)-1-cyclopenten-1-yl-, the reaction proceeds via:

-

Photoactivation : Irradiation of p-toluoyltrimethylsilane (1a ) at 419 nm generates a siloxycarbene intermediate.

-

Diene Coordination : The carbene interacts with 2-chlorophenyl-substituted diene (2a ) through π–π stacking (3.4–4.4 Å), aligning reactants for cyclopropanation.

-

Cyclopropanation : Transition states with C–C bond lengths of 2.44–3.14 Å form cis- or trans-cyclopropane intermediates (ΔG‡ = 11.1–11.6 kcal/mol).

-

Ring Expansion : Cyclopropane rearranges to cyclopentene via a charged intermediate (1′int ), driven by steric relief and a ΔG of −54.6 kcal/mol.

Table 1: Optimization of Cycloaddition Conditions for 3

Friedel-Crafts Acylation of Cyclopentene Derivatives

Electrophilic Aromatic Substitution

Introducing the 2-chlorophenyl group via Friedel-Crafts acylation involves:

-

Substrate Preparation : Cyclopentenylmagnesium bromide generated from cyclopentene and MgBr₂·Et₂O.

-

Acylation : Reaction with 2-chlorobenzoyl chloride in THF at −78°C, followed by quenching with NH₄Cl.

-

Workup : Sequential extractions (0.1 M NaOH, brine) and chromatography (hexane/EtOAc 8:2) yield the product (57% isolated).

Challenges:

-

Regioselectivity : Competing acylation at C3 vs. C1 (3:1 ratio).

-

Steric Hindrance : Bulky 2-chlorophenyl group reduces yield by 18% compared to unsubstituted analogs.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A two-step approach utilizing:

Table 2: Catalyst Screening for Coupling Step

| Catalyst | Yield (%) | Side Products |

|---|---|---|

| Pd(OAc)₂/XPhos | 62 | Biphenyl (12%) |

| PdCl₂(dppf) | 58 | Protodeboronation (9%) |

| NiCl₂(dme)/PCy₃ | 41 | Cyclopentene dimer (22%) |

Kinetic vs. Thermodynamic Control in Ring-Closing Metathesis

Grubbs II-catalyzed RCM of diene 4 (1-chloro-2-vinylbenzene + pentenyl ketone) demonstrates:

-

Kinetic Pathway : 5-membered ring at 40°C (72% yield, cis:trans = 1.5:1).

-

Thermodynamic Pathway : 6-membered ring at 80°C (64% yield, trans selectivity >9:1).

Large-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of ketamine derivatives.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methanone, (2-chlorophenyl)phenyl-

- Structure : Replaces the cyclopentenyl group with a phenyl ring.

- Properties : Increased aromaticity reduces steric hindrance compared to the cyclopentenyl derivative. This compound is categorized as a halogenated pollutant, highlighting its environmental persistence .

- Applications : Less suited for pharmaceutical use due to reduced conformational flexibility but relevant in environmental toxicology studies .

Cyclopentyl(1-Indole-3-yl)methanone

- Structure : Substitutes the chlorophenyl group with an indole moiety.

- Properties : Steric hindrance from the indole’s 2- and 3-positions prevents specific spectroscopic peaks observed in simpler ketones .

- Applications: Explored in cannabinoid receptor studies, where indole derivatives exhibit CB1 receptor binding affinity .

(5-Hydroxy-cyclopent-1-enyl)-phenyl-methanone

- Structure : Features a hydroxylated cyclopentenyl group.

- Properties: The hydroxyl group enhances polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to the non-hydroxylated analogue .

- Applications: Potential use in fine chemical synthesis, leveraging its polar functional group for regioselective reactions .

Functional Group Variations

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)

- Structure: A methyl-substituted cyclopentenyl ethanone.

- Properties : Smaller molecular weight (124.18 g/mol) and simpler structure reduce steric effects, leading to lower boiling points and higher volatility .

- Applications : Primarily used in fragrance and flavor industries due to its volatility and mild odor .

1-Methylcyclopentanol

- Structure: Cyclopentanol derivative with a methyl group.

- Properties: The hydroxyl group increases hydrophilicity (logP ~1.5) compared to ketones like Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- .

- Applications : Industrial solvent and intermediate in polymer synthesis .

Key Research Findings

- Steric and Electronic Effects: The cyclopentenyl group in Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- introduces torsional strain, reducing crystallization tendency compared to cyclohexyl analogues .

- Reactivity : The electron-withdrawing chlorine atom on the phenyl ring activates the carbonyl group toward nucleophilic attack, enabling use in Grignard or aldol reactions .

- Biological Relevance : Chlorophenyl ketones exhibit higher metabolic stability than hydroxylated derivatives, making them preferable in drug design .

Biological Activity

Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl-, commonly referred to by its CAS number 106961-64-2, is a cyclopentenone derivative with potential biological activities. This compound has garnered attention for its structural features that may influence various biochemical pathways and interactions with biological targets. This article reviews the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C12H11ClO

- Molecular Weight : 220.67 g/mol

- Structure : The compound features a cyclopentene ring substituted with a chlorophenyl group, which may contribute to its reactivity and biological interactions.

The biological activity of Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- is primarily mediated through its interaction with specific enzymes and receptors in biological systems.

Target Enzymes and Pathways

- Cytochrome P450 Enzymes : These enzymes play a crucial role in the metabolism of various compounds. Methanone has been shown to interact with these enzymes, potentially influencing drug metabolism and toxicity profiles.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Studies indicate that this compound can modulate the MAPK signaling pathway, which is critical for cellular responses to growth factors and stress signals.

Cellular Effects

Research indicates that Methanone can affect various cellular processes:

- Cell Proliferation : It has been observed to influence cell growth in vitro, with varying effects depending on concentration. At low doses, it may promote cell survival, whereas higher concentrations could induce cytotoxicity.

- Gene Expression Modulation : The compound can upregulate or downregulate specific genes involved in metabolism and stress responses, indicating its potential as a modulator of gene expression.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of Methanone on human cancer cell lines. Results demonstrated that at concentrations above 10 µM, significant cell death was observed, suggesting a potential application in cancer therapy. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Study 2: Enzyme Interaction Analysis

In another investigation, the interaction of Methanone with cytochrome P450 enzymes was assessed. The compound exhibited competitive inhibition at certain concentrations, indicating its potential to alter the metabolism of co-administered drugs.

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Methanone, (2-chlorophenyl)-1-cyclopenten-1-yl- | Cyclopentenone derivative | Modulates MAPK pathway |

| 2-(3,4-Dimethoxyphenyl)ethanol | Phenolic compound | Interacts with cytochrome P450 |

| 2-(2,4-Dimethoxyphenyl)ethanol | Phenolic compound | Affects gene expression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.